2-(2-(Trifluoromethoxy)phenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethoxy)phenyl)quinoline is an organic compound with the molecular formula C16H10F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated quinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)quinoline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological processes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
2-(4-Trifluoromethoxyphenyl)quinoline: Similar structure but with the trifluoromethoxy group at a different position, affecting its reactivity and applications.
Properties
Molecular Formula |
C16H10F3NO |
---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)21-15-8-4-2-6-12(15)14-10-9-11-5-1-3-7-13(11)20-14/h1-10H |
InChI Key |
VYWRAQNTRCCNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.